molecular formula C9H17NO5 B2956747 (S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid CAS No. 412352-66-0

(S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid

Cat. No.: B2956747
CAS No.: 412352-66-0
M. Wt: 219.237
InChI Key: JDFAPMRAFUTCBO-LURJTMIESA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid is a chiral, non-natural serine derivative where the hydroxyl group is replaced by a methoxy functionality, protected at the amine with a tert-butoxycarbonyl (Boc) group. This configuration makes it a valuable, stereospecific building block in organic and medicinal chemistry research. The compound serves as a crucial intermediate in the synthesis of optically pure N-substituted-3-methoxypropionic acid derivatives . Its primary research application is in the sophisticated construction of complex molecules, including active pharmaceutical ingredients (APIs) and peptides, where it can be used to introduce a methoxy-modified amino acid scaffold, potentially altering the stability, bioavailability, or binding characteristics of the target molecule. The Boc protecting group enhances the compound's utility by providing a robust yet selectively removable mask for the amine, allowing for precise sequential synthesis. The methoxy group at the 2-position is a key structural feature that can be utilized to study structure-activity relationships or to confer metabolic stability in drug discovery projects. This product is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2S)-2-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-5-6(14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFAPMRAFUTCBO-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412352-66-0
Record name (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid typically involves the protection of the amino group of (S)-2-methoxypropanoic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process. These systems allow for better control over reaction conditions and can lead to higher yields and purities .

Chemical Reactions Analysis

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amine, removable under acidic conditions to yield the free amine.

Key Methods and Conditions:

Reaction TypeReagents/ConditionsYieldProductsReferences
Acidic Deprotection45% NaOH followed by 32% HCl (pH ~3)>99%Free amine + CO₂ + tert-butanol
Acid HydrolysisTrifluoroacetic acid (TFA) in methanolN/AFree amine
Two-Phase CleavageCitric acid + HCl in H₂O/toluene system>99.5%(S)-2-amino-3-methoxypropanoic acid

Notable Findings:

  • Deprotection with NaOH/HCl in aqueous-toluene systems achieves >99.5% enantiomeric excess (e.e.) and >99% HPLC purity .

  • Methanesulfonic acid under anhydrous conditions prevents racemization during cyclic sulfamidate formation, a related deprotection strategy .

Substitution Reactions

The carboxylate group undergoes nucleophilic acyl substitution, enabling coupling with amines or alcohols.

Amide Bond Formation:
A representative reaction involves activating the carboxylate with isobutyl chloroformate, followed by benzylamine coupling:

Reaction Conditions ( ):

  • Substrate: (S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid

  • Activation: N-methylmorpholine, isobutyl chloroformate in THF at -78°C

  • Nucleophile: Benzylamine

  • Yield: 90%

  • Product: (R)-tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate

Mechanistic Insights:

  • The reaction proceeds via a mixed carbonate intermediate, stabilized at low temperatures to minimize side reactions .

  • Automated continuous flow reactors enhance scalability and efficiency in industrial settings .

Industrial-Scale Modifications

Large-scale processes emphasize chiral purity and cost-effectiveness:

Key Industrial Protocols ( ):

StepConditionsOutcome
Chiral Resolution(S)-(-)-α-methylbenzylamine in isopropanol94.3% yield, >99.5% e.e.
Solvent ExtractionToluene/H₂O with citric acid/NaOH>99% purity after acidification

Optimization Strategies:

  • Use of chiral resolving agents like (S)-(-)-α-methylbenzylamine ensures high enantiomeric excess .

  • Solvent systems (e.g., toluene/acetone) improve diastereomeric salt separation .

Stability and Side Reactions

  • Racemization Risk: Methylation under strongly basic conditions (e.g., NaH) may cause partial racemization, necessitating mild bases like Na₂CO₃ .

  • Byproduct Formation: Competing tert-butyl carbonium ion intermediates can lead to esterification byproducts if reaction conditions are not tightly controlled .

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid is extensively used in scientific research, particularly in:

    Peptide Synthesis: As a protected amino acid derivative, it is used in the solid-phase synthesis of peptides.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Biochemistry: Used in the study of enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon deprotection, the free amino group can engage in further chemical transformations .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

1-morpholino-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone
  • Molecular Formula : C22H21F3N2O4S
  • Molecular Weight : 466.5 g/mol
  • Key Differences: The benzyl substituent is 3-(trifluoromethyl) instead of 2-chloro-6-fluoro. The para-substitution on the benzyl ring may reduce steric hindrance compared to the ortho/para Cl/F arrangement in the target compound .
2-(5,6-dimethylimidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone
  • Molecular Formula : C13H17N3O2S
  • Molecular Weight : ~295.36 g/mol
  • Key Differences: Replaces the indole core with an imidazo[2,1-b]thiazole ring. Lacks the sulfonyl-benzyl group, diminishing polar interactions .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
  • Molecular Formula : C12H9ClF3N2OS (partial structure)
  • Molecular Weight : ~329.72 g/mol
  • Key Differences: Pyrazole core instead of indole, with a sulfanyl (S–) linker and aldehyde functional group. The 3-chlorophenyl and trifluoromethyl groups provide distinct electronic effects, but the absence of morpholinoethanone limits direct pharmacological comparison .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Functional Groups
2-(3-((2-Chloro-6-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone C21H21ClFN2O4S 452.52 Indole 2-Cl-6-F-benzyl, sulfonyl Sulfonyl, morpholinoethanone
1-morpholino-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone C22H21F3N2O4S 466.5 Indole 3-CF3-benzyl, sulfonyl Sulfonyl, morpholinoethanone
2-(5,6-dimethylimidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone C13H17N3O2S 295.36 Imidazo[2,1-b]thiazole 5,6-dimethyl Morpholinoethanone
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C12H9ClF3N2OS (partial) 329.72 Pyrazole 3-Cl-phenyl, CF3, sulfanyl, aldehyde Sulfanyl, aldehyde

Implications of Structural Variations

The dimethyl groups on the imidazothiazole () increase electron density, favoring hydrophobic binding but reducing solubility .

Steric Considerations :

  • Ortho-substitution (Cl/F) in the target compound may create steric hindrance compared to the para-CF3 analog, influencing receptor fit.
  • The imidazothiazole core () is smaller than indole, possibly allowing deeper penetration into active sites .

Pharmacokinetics: Sulfonyl and morpholino groups enhance aqueous solubility, whereas trifluoromethyl and dimethyl groups may improve lipid bilayer traversal.

Research Findings and Methodological Notes

  • Structural Elucidation : The SHELX software suite () is widely used for crystallographic refinement of such compounds, enabling precise determination of substituent orientations .
  • Synthetic Challenges : The sulfonyl linkage in the target compound requires controlled oxidation steps, whereas the imidazothiazole and pyrazole analogs involve cyclization strategies .

Biological Activity

(S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid, commonly referred to as Boc-D-Met-OH, is a compound with significant biological relevance, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C9_9H17_{17}N O5_5
  • Molecular Weight : 219.24 g/mol
  • CAS Number : 412352-66-0

The compound exhibits biological activity primarily through its role as an amino acid derivative. It is used extensively in peptide synthesis and has been shown to influence various biochemical pathways:

  • Inhibition of Kinases : Research indicates that derivatives of this compound can inhibit specific kinases, such as ERK1/2, which are crucial in cell signaling pathways involved in proliferation and differentiation .
  • Neuroprotective Effects : Some studies suggest that this compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines by activating caspase pathways, leading to programmed cell death .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In animal models, it was found to reduce the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Case Studies

  • Case Study on Cancer Treatment : A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound in inhibiting tumor growth in mice models. The results showed a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent against certain types of cancer .
  • Neuroprotection in Stroke Models : Another study examined the neuroprotective effects of this compound in stroke-induced models. The administration of this compound resulted in improved neurological outcomes and reduced infarct size, supporting its role as a neuroprotective agent .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInduces apoptosis via caspase activation
Anti-inflammatoryReduces pro-inflammatory cytokines
NeuroprotectiveModulates neurotransmitter levels

Safety and Toxicology

While this compound shows promising biological activities, safety assessments indicate potential toxicity at higher concentrations. The compound is classified as harmful if swallowed and may cause skin irritation . Therefore, careful handling and dosage regulation are essential.

Q & A

Q. What precautions are critical when handling this compound’s reactive intermediates (e.g., activated esters)?

  • Safety Protocol :
  • Use inert atmosphere (glovebox) for moisture-sensitive steps.
  • Avoid skin contact with DCC/DMAP; PPE (nitrile gloves, goggles) is mandatory .

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